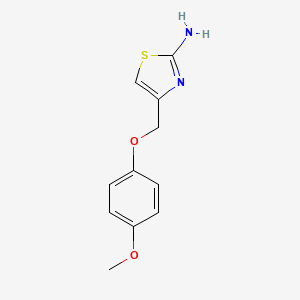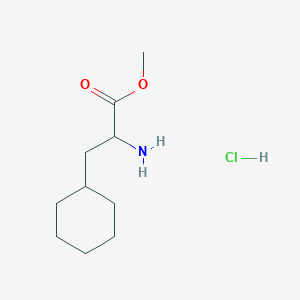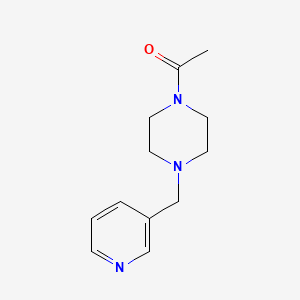
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DFP-10825 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
DFP-10825 acts as a selective inhibitor of VMAT2 by binding to the transport site of the protein. This prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to an increase in their extracellular concentrations. This increase in neurotransmitter concentrations can affect neuronal signaling and lead to changes in behavior and physiology.
Biochemical and Physiological Effects:
DFP-10825 has been shown to affect a wide range of biochemical and physiological processes. It has been found to increase extracellular concentrations of dopamine, serotonin, and norepinephrine in the brain, leading to changes in behavior and physiology. DFP-10825 has also been found to affect the release of other neurotransmitters such as acetylcholine and glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages as a tool for scientific research. It is a highly selective inhibitor of VMAT2, which allows for the specific modulation of monoamine neurotransmitter release. It has also been shown to be effective in both in vitro and in vivo experiments. However, there are also limitations to the use of DFP-10825 in lab experiments. It is a relatively new compound, and its long-term effects on neuronal signaling and physiology are not yet fully understood. Additionally, the use of DFP-10825 in animal experiments requires careful consideration of ethical concerns.
Orientations Futures
There are several future directions for research on DFP-10825. One potential application is in the study of neuropsychiatric disorders such as depression and addiction, which are associated with dysregulation of monoamine neurotransmitter signaling. DFP-10825 could be used to investigate the role of VMAT2 in these disorders and to develop new treatments. Additionally, DFP-10825 could be used to study the effects of monoamine neurotransmitters on other physiological processes such as metabolism and immune function. Further research is needed to fully understand the potential applications of DFP-10825 in scientific research.
Méthodes De Synthèse
The synthesis of DFP-10825 involves a series of chemical reactions starting with the reaction of 3-hydroxymethyl-1H-pyrazole with sec-butyl chloroformate to form 3-(sec-butoxymethyl)-1H-pyrazole. This intermediate is then reacted with 2,2-difluoroethylamine to form the final product, 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole.
Applications De Recherche Scientifique
DFP-10825 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, DFP-10825 can modulate the release of these neurotransmitters and therefore affect neuronal signaling.
Propriétés
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c1-3-8(2)15-7-9-4-5-14(13-9)6-10(11)12/h4-5,8,10H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCVSBHVPUMDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B2830779.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2830780.png)



![1-(4-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2830787.png)
![N-(3-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2830788.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2830796.png)
![Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2830799.png)


![1-(4-chlorophenyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide](/img/structure/B2830802.png)
